Tert-butyl N-[(3S,4R)-1-benzyl-4-(4-bromophenyl)pyrrolidin-3-yl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl N-[(3S,4R)-1-benzyl-4-(4-bromophenyl)pyrrolidin-3-yl]carbamate is a useful research compound. Its molecular formula is C22H27BrN2O2 and its molecular weight is 431.374. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Vorbereitungsmethoden
Synthetic Routes: : The synthesis typically involves a multi-step reaction. One common method starts with the formation of the pyrrolidine ring, which involves the reaction of amines with suitable precursors. Subsequently, the benzyl and bromophenyl groups are introduced through nucleophilic substitution reactions. The final step often involves the carbamation to introduce the Tert-butyl carbamate group.
Industrial Production: : In industrial settings, the process is scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts. The choice of solvents and purification techniques, such as recrystallization or chromatography, ensures a high yield and purity of the final compound.
Analyse Chemischer Reaktionen
Oxidation: : The compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents like KMnO₄ or H₂O₂ are used.
Reduction: : Reduction reactions can be performed to modify the functional groups, often using reducing agents like LiAlH₄.
Substitution: : The compound is highly reactive in substitution reactions due to the presence of the benzyl and bromophenyl groups. Halogenation or nitration reactions are common, and reagents like halogens (Cl₂, Br₂) or nitrating mixtures (HNO₃/H₂SO₄) are used.
Major Products: : Depending on the reaction, products can include oxidized pyrrolidines, reduced carbamates, and various substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: : Used as an intermediate in the synthesis of complex organic molecules.
Biology: : Studied for its potential role as a ligand in biochemical assays.
Medicine: : Investigated for its pharmacological properties, particularly as a potential drug candidate for treating neurological disorders.
Industry: : Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action: : The compound acts through interactions with specific molecular targets, often involving binding to receptors or enzymes. This binding can modulate the activity of these targets, leading to desired biological effects. Pathways involved could include neurotransmitter regulation, signal transduction, and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: : Comparisons can be made with other substituted pyrrolidines, benzylamines, and carbamates. Examples include N-benzylpyrrolidine and N-alkyl carbamates.
Uniqueness: : The combination of the Tert-butyl carbamate group with the (3S,4R) configuration and the specific substitutions on the pyrrolidine ring distinguishes it from other compounds, potentially offering unique reactivity and biological activity.
Eigenschaften
IUPAC Name |
tert-butyl N-[(3S,4R)-1-benzyl-4-(4-bromophenyl)pyrrolidin-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27BrN2O2/c1-22(2,3)27-21(26)24-20-15-25(13-16-7-5-4-6-8-16)14-19(20)17-9-11-18(23)12-10-17/h4-12,19-20H,13-15H2,1-3H3,(H,24,26)/t19-,20+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGFSTWXCDSEANF-VQTJNVASSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CN(CC1C2=CC=C(C=C2)Br)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CN(C[C@H]1C2=CC=C(C=C2)Br)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.